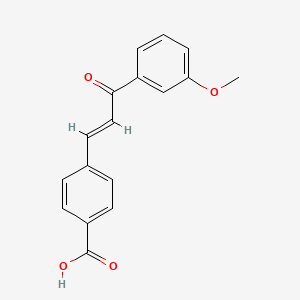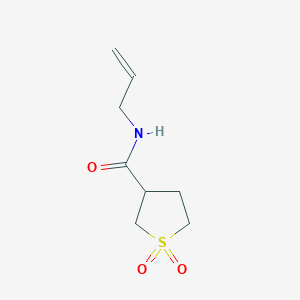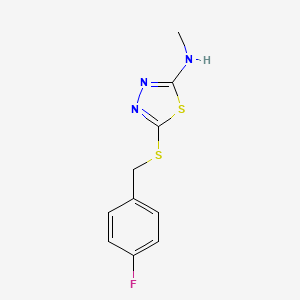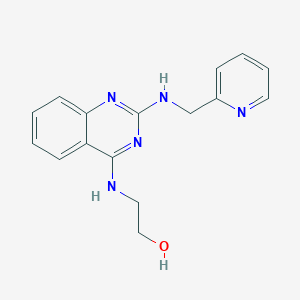
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzonitrile with N,N-dimethyl-N’-pyridylurea under thermal activation. This reaction leads to the formation of N-(2-pyridyl)-substituted 4-aminoquinazolin-2(1H)-ones through a Dimroth rearrangement .
Another method involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and purifying the final product, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane, ethanol, and toluene, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
Uniqueness
What sets 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol apart from similar compounds is its unique combination of a quinazoline core with a pyridin-2-ylmethyl group and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H17N5O |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
2-[[2-(pyridin-2-ylmethylamino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H17N5O/c22-10-9-18-15-13-6-1-2-7-14(13)20-16(21-15)19-11-12-5-3-4-8-17-12/h1-8,22H,9-11H2,(H2,18,19,20,21) |
InChI-Schlüssel |
MTYOLJNFORNBQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


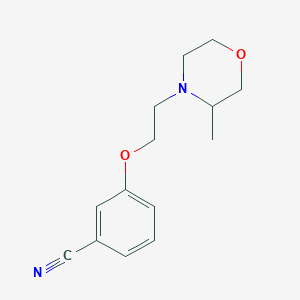
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
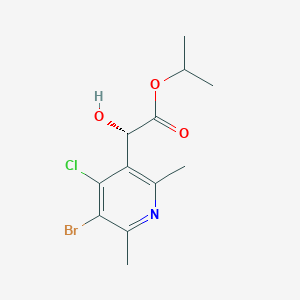
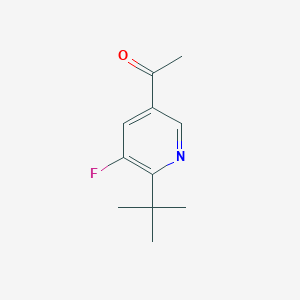
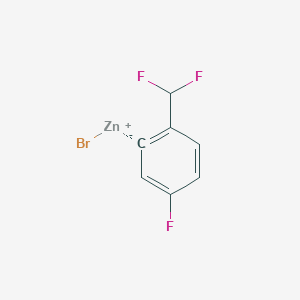
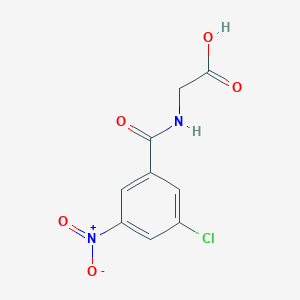

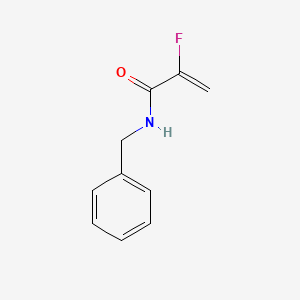
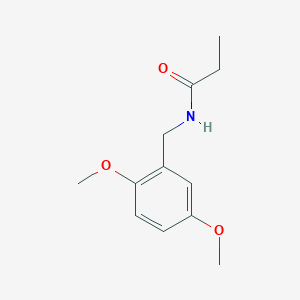
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
